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Compound Focus: Branebrutinib

CAS No.: 1912445-55-6

Cat. No.: S521951

Mechanism of Action: BTK Inhibition by Branebrutinib

Bruton's Tyrosine Kinase (BTK) is a crucial enzyme for signaling downstream of several cell surface
receptors, including the B-cell receptor (BCR) and Fc receptors, in various hematopoietic cells like B cells

and myeloid cells [1] [2]. Its role makes it a rational therapeutic target for autoimmune diseases [3] [2].

Branebrutinib is a potent, highly selective, oral, small-molecule covalent (irreversible) inhibitor of BTK
[1] [4] [5]. It inactivates BTK by forming a covalent bond with the cysteine-481 (Cys481) residue in the
ATP-binding site of the enzyme [5]. This action disrupts the BTK-dependent signaling pathways that

contribute to the activation, proliferation, and survival of immune cells involved in autoimmune pathology

[2].

The diagram below illustrates how branebrutinib inhibits the BTK signaling pathway.
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A key pharmacodynamic characteristic of branebrutinib is the rapid and high occupancy of BTK it

achieves, coupled with the long half-life of the BTK protein itself [1]. After branebrutinib plasma levels
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become undetectable, its pharmacodynamic effect persists because the drug-bound BTK is only replenished

as new protein is synthesized [1].

Clinical Research Applications

Branebrutinib has been evaluated in clinical trials for several systemic autoimmune diseases, based on the
premise that BTK inhibition can confer clinical benefits across conditions with overlapping immune

pathology [6].

The table below summarizes the key clinical trials for branebrutinib.

. . Clinical Trial Phase & Primary o
Disease Indication ) o Key Reported Findings
Design Objective
Healthy Phase |, Randomized, Safety, Well tolerated; rapid absorption
Participants Double-Blind, Placebo- Tolerability, (Tmax <1 hr); rapid & high BTK
Controlled (SAD/MAD) [1] PK/PD [1] occupancy (100% after single 10
mg dose); PD half-life: 115-154
hrs [1]
Systemic Lupus Phase Il, Randomized, Efficacy & Study completed in Dec 2022;
Erythematosus Double-Blind, Placebo- Safety [6] results not yet published in
(SLE) Controlled [6] search [6]
Primary Sjogren's Phase Il, Randomized, Efficacy & Study completed in Dec 2022;
Syndrome (pSS) Double-Blind, Placebo- Safety [6] results not yet published in
Controlled [6] search [6]
Rheumatoid Phase Il, Randomized, Efficacy & Study completed in Dec 2022;
Arthritis (RA) Double-Blind, Placebo- Safety [6] results not yet published in
Controlled, followed by search [6]

Open-Label Abatacept [6]

Experimental Protocols from Key Studies
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Here are detailed methodologies from foundational branebrutinib studies that you can adapt for research

applications.

Phase | Study in Healthy Participants: Single-/Multiple-Ascending
Dose (SAD/MAD) Design [1]

This first-in-human study established the foundational safety, pharmacokinetic (PK), and pharmacodynamic

(PD) profile of branebrutinib.

¢ Study Design: A single-center, randomized, double-blind, placebo-controlled study.
¢ Participant Population: Healthy participants aged 18-55 years. A separate cohort enrolled first-
generation Japanese participants to explore the effect of race.
e Dosing:
o SAD: Single oral doses of 0.3, 1, 3, 10, or 30 mg.
o MAD: Once-daily oral doses of 0.3, 1, 3, or 10 mg for 14 days.
¢ Randomization: Participants were randomized 3:1 to receive branebrutinib or matching placebo.
o Key Assessments:
o Safety: Monitored via adverse events (AEs), physical examinations, clinical laboratory tests,
and vital signs.
o Pharmacokinetics: Blood samples for plasma concentration analysis.
o Pharmacodynamics: A mass spectrometry assay measured drug-occupied and free BTK in
peripheral blood mononuclear cells (PBMCs) to calculate BTK occupancy.

Master Protocol for Autoimmune Diseases: Phase Il Design [6]

This master protocol with three disease-specific sub-protocols evaluated branebrutinib's efficacy in SLE,

pSS, and RA.

e Study Design: A randomized, double-blind, placebo-controlled, multicenter study.
¢ Participant Population: Patients with active SLE, moderate-to-severe pSS, or moderate-to-severe
adult-onset RA.
e Dosing & Treatment:
o Participants received either branebrutinib or placebo orally for a specific period.
o In the RA sub-protocol, the double-blind period was followed by open-label treatment with
abatacept.
o Key Assessments:
o Efficacy: Disease-specific composite scores and symptom assessments.
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o Safety: AEs, laboratory parameters, physical examinations.

o Procedures: Blood/urine sampling, questionnaires, physical exams, x-rays, ECG, assessments
for mouth/eye dryness (pSS), and MRI scans (RA).

Pharmacokinetic & Pharmacodynamic Profile

The table below summarizes the key quantitative PK/PD parameters of branebrutinib observed in the Phase

I study [1].

Parameter

Value/Range

Notes

Time to Cmax (Tmax)

Plasma Half-Life

BTK Occupancy Half-Life

Dose for 100% BTK
Occupancy

Within 1 hour

1.2 - 1.7 hours

115 — 154 hours

Single 10 mg
dose

Rapid oral absorption [1]
Short plasma residence time [1]

Prolonged PD effect due to slow BTK turnover

[1]

Achieves maximal target engagement [1]

Research Considerations and Future Directions

¢ Selectivity: As a second-generation BTK inhibitor, branebrutinib was designed for high selectivity to

minimize off-target effects, which is crucial for long-term treatment of chronic autoimmune diseases

[3] [2].

¢ Clinical Translation: While preclinical data in animal models of RA and lupus showed robust efficacy
[1] [2], the clinical efficacy of branebrutinib in human autoimmune diseases, as determined by the
completed Phase Il trials, is awaited. The broader clinical development of BTK inhibitors in
autoimmunity has seen mixed successes, with notable progress in multiple sclerosis and pemphigus
vulgaris, but challenges in other indications like SLE and Sjogren's [3].

o Safety Profile: The initial Phase | study in healthy participants reported that branebrutinib was well

tolerated, with most adverse events being mild or moderate [1]. Continued evaluation in patient
populations is essential to fully understand its safety profile.
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I hope these detailed application notes and protocols provide a solid foundation for your research. Should

you require further specifics on a particular disease model or analytical technique, please feel free to ask.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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